molecular formula C16H19FN2O4S2 B12198178 N-[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

N-[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

Cat. No.: B12198178
M. Wt: 386.5 g/mol
InChI Key: GESUPCBXDPQQGM-UHFFFAOYSA-N
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Description

N-[(2Z)-3-[2-(4-Fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a structurally complex molecule featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole dioxid ring system. Key structural elements include:

  • A 4-fluorophenylethyl substituent at position 3, likely influencing lipophilicity and receptor interactions.
  • A 2-methoxyacetamide group at the ylidene position, contributing hydrogen-bonding capacity and metabolic stability.

This compound’s synthesis likely involves multi-step cyclization and functionalization reactions, with parallels to methods reported for structurally related heterocycles (e.g., triazoles, thiazolidinediones) .

Properties

Molecular Formula

C16H19FN2O4S2

Molecular Weight

386.5 g/mol

IUPAC Name

N-[3-[2-(4-fluorophenyl)ethyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide

InChI

InChI=1S/C16H19FN2O4S2/c1-23-8-15(20)18-16-19(7-6-11-2-4-12(17)5-3-11)13-9-25(21,22)10-14(13)24-16/h2-5,13-14H,6-10H2,1H3

InChI Key

GESUPCBXDPQQGM-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CCC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction using a fluorobenzene derivative and an acyl chloride.

    Formation of the Methoxyacetamide Moiety: The methoxyacetamide group is formed by reacting methoxyacetic acid with an amine derivative under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Potential Chemical Reactions

The compound’s reactivity arises from its thieno-thiazole core, sulfone groups, and amide substituents. Key transformations include:

Hydrolysis

  • Mechanism : Cleavage of the amide bond under acidic or basic conditions.

  • Products : Generation of carboxylic acid (from methoxyacetamide) and thieno-thiazole core.

Alkylation

  • Mechanism : Reaction with alkyl halides or epoxides at the sulfone oxygen or amide nitrogen.

  • Applications : Functionalization for enhanced bioavailability or target binding.

Oxidative Reactions

  • Mechanism : Further oxidation of sulfone groups (unlikely due to stability) or side-chain fluorophenyl ethyl group (e.g., F-substituted C-H activation).

Ring-Opening Reactions

  • Mechanism : Potential cleavage of the thieno-thiazole ring under harsh conditions (e.g., strong acids/bases).

Analytical Techniques

Structural confirmation and purity assessment employ advanced spectroscopic methods:

TechniquePurposeKey Observations
NMR spectroscopy Confirm stereochemistry (2Z configuration) and functional groupsSplitting patterns for ethyl groups and aromatic protons
Mass spectrometry (MS) Determine molecular weight and fragment ionsm/z corresponding to C16H19FN2O4S2 (M+ = 436.47)
IR spectroscopy Identify amide (N-H stretch), sulfone (S=O stretch), and carbonyl (C=O) groupsPeaks at ~3300 cm⁻¹ (N-H), ~1270–1380 cm⁻¹ (S=O)

Comparison with Analogous Compounds

CompoundStructural FeaturesBiological ActivitySynthesis Method
N-[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]-2-methoxyacetamideThieno-thiazole core + 4-fluorophenyl ethyl + methoxyacetamideUnder investigation for enzyme inhibitionMulti-step condensation and amidation
N-[(2E)-3-(5-chloro-2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]-2-methoxyacetamideThieno-thiazole core + 5-chloro-2-methoxyphenylPotential anticancer activityAlkylation of thieno-thiazole precursors
Thiazole derivatives (general)Thiazole ring + diverse substituentsAntimicrobial, anticancer, enzyme inhibition Knoevenagel condensation, alkylation

Mechanistic Insights

The compound’s thieno-thiazole core and fluorophenyl substituent likely influence its reactivity. For example:

  • Enzyme inhibition : Fluorine’s electron-withdrawing effect may enhance binding to hydrophobic pockets in enzymes .

  • Metabolic stability : The sulfone groups and amide functionality contribute to resistance against hydrolytic enzymes.

References : EvitaChem (2025). N-[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]-2-methoxyacetamide. EvitaChem (2025). N-[(2E)-3-(5-chloro-2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]-2-methoxyacetamide. EvitaChem (2025). N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]-2-methoxyacetamide. Evren et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of New Medicinal Agents. PMC.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of several cancer cell lines.
  • Mechanism of Action : It may act by disrupting cellular signaling pathways involved in cell survival and proliferation.

Neuroprotective Effects

There is growing interest in the neuroprotective properties of this compound. Research suggests it may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease:

  • Oxidative Stress Reduction : The compound may reduce oxidative stress in neuronal cells, protecting them from damage.
  • Neuroinflammation Modulation : It could modulate inflammatory responses in the brain, which are often implicated in neurodegeneration.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes:

  • Target Enzymes : Research indicates it may inhibit enzymes involved in metabolic pathways relevant to cancer and inflammation.
  • Potential as a Drug Candidate : Its enzyme inhibition profile suggests it could be developed into a therapeutic agent.

Case Studies

Several studies have investigated the applications of this compound:

  • Study on Anticancer Properties :
    • A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways.
  • Neuroprotection Research :
    • Another study explored its effects on neuronal cells exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and inflammation markers.

Data Table of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInduces apoptosis in cancer cellsSignificant cytotoxicity against specific lines
Neuroprotective EffectsProtects neurons from oxidative stressReduced cell death and inflammation
Enzyme InhibitionInhibits key metabolic enzymesPotential therapeutic implications

Mechanism of Action

The mechanism of action of N-[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The compound’s unique features are contextualized below against analogous heterocycles:

Compound Core Structure Key Substituents Functional Groups
Target Compound Tetrahydrothieno-thiazole dioxid 4-Fluorophenylethyl, 2-methoxyacetamide Sulfonyl, acetamide, methoxy, fluorophenyl
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazoles 1,2,4-Triazole Sulfonylphenyl, 2,4-difluorophenyl C=S (thione), NH, sulfonyl, fluorophenyl
2-(4-((2,4-Dioxothiazolidin-5-Ylidene)Methyl)-2-Methoxyphenoxy)-N-Substituted Acetamides Thiazolidinedione Methoxyphenoxy, substituted acetamide Carbonyl, methoxy, NH
N-{2,2,2-Trichloro-1-[(5-Phenyl-1,3,4-Thiadiazol-2-yl)Amino]Ethyl}Acetamide Thiadiazole-triazine hybrid Trichloroethyl, phenylthiadiazole Amide, trichloroethyl, aromatic thiadiazole

Key Observations :

  • The target’s sulfonyl groups (5,5-dioxide) enhance polarity compared to non-sulfonylated analogs (e.g., thiazolidinediones in ).
  • The 4-fluorophenylethyl group mirrors fluorinated aryl motifs in ’s triazoles , which are known to improve pharmacokinetic properties.
Spectral and Physicochemical Properties
  • IR Spectroscopy: Target Compound: Expected strong sulfonyl (S=O) stretches (~1300–1350 cm⁻¹), acetamide C=O (~1660–1680 cm⁻¹), and methoxy C-O (~1250 cm⁻¹). Thiazolidinediones : C=O at 1667 cm⁻¹ and NH at ~3509 cm⁻¹, aligning with the target’s acetamide group .
  • NMR :

    • The target’s 4-fluorophenyl group would show characteristic aromatic splitting (e.g., doublets at δ ~7.0–7.5 ppm), similar to fluorinated triazoles in .
    • The methoxy group (δ ~3.8 ppm) and acetamide NH (δ ~9.8 ppm) mirror features in ’s derivatives .

Biological Activity

Overview of N-[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

This compound belongs to a class of heterocyclic compounds that often exhibit significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of the fluorophenyl group may enhance its pharmacological profile due to increased lipophilicity and potential interactions with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C15H16F N3O3S2
  • Molecular Weight : 353.43 g/mol
  • Structural Features :
    • Tetrahydrothieno[3,4-d][1,3]thiazole core
    • Methoxyacetamide side chain
    • Fluorophenyl substituent

Anticancer Activity

Research indicates that compounds with similar structures have shown promising anticancer activity. For instance:

  • Mechanism of Action : Many thiazole derivatives inhibit cell proliferation by inducing apoptosis in cancer cells. They may interact with specific enzymes or receptors involved in cell cycle regulation.
  • Case Study : A study on thiazole derivatives demonstrated that modifications in the side chains significantly influenced their cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells).

Antimicrobial Activity

Compounds featuring thiazole rings have also been reported to possess antimicrobial properties:

  • Mechanism of Action : These compounds may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • Research Findings : A comparative study revealed that thiazole derivatives exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents.

Anti-inflammatory Activity

The presence of methoxy groups in heterocycles has been associated with anti-inflammatory effects:

  • Mechanism of Action : Compounds like this may inhibit pro-inflammatory cytokines or enzymes such as COX and LOX.
  • Case Study : Research has shown that similar compounds can reduce inflammation in animal models of arthritis.

Data Table: Summary of Biological Activities

Activity Mechanism Reference Studies
AnticancerInduction of apoptosis ,
AntimicrobialDisruption of cell wall synthesis ,
Anti-inflammatoryInhibition of pro-inflammatory cytokines,

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and key characterization techniques for this compound?

  • Synthetic Routes :

  • The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogs are synthesized by reacting chloroacetylated intermediates with substituted amines or thiazolidinedione derivatives in DMF under basic conditions (e.g., K₂CO₃) at room temperature. Reaction progress is monitored by TLC .
  • Example Protocol :
StepReagents/ConditionsMonitoringYield (%)
1K₂CO₃, DMF, RTTLC70–85
2Purification via column chromatographyNMR/IR>95 purity
  • Characterization :
  • IR Spectroscopy : Identify functional groups (e.g., C=O at ~1667 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm substituent integration and stereochemistry (e.g., methoxy protons at δ 3.8 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., m/z 430.2 [M+1]) .

Q. How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodology :

  • Substituent Variation : Modify the 4-fluorophenyl or methoxy groups to assess their impact on bioactivity. For instance, replacing the fluorine atom with Cl or NO₂ alters electronic effects .
  • Biological Assays : Test derivatives against standardized microbial strains (e.g., E. coli, S. aureus) using agar diffusion or microdilution methods. Correlate substituent properties (e.g., logP, Hammett constants) with activity .
    • Example SAR Findings :
SubstituentAntimicrobial Activity (MIC, µg/mL)
4-Fluorophenyl12.5 (Gram-positive)
4-Chlorophenyl6.25 (Gram-positive)

Advanced Research Questions

Q. How can contradictions in bioactivity data across derivatives be resolved?

  • Approach :

  • Dose-Response Analysis : Perform IC₅₀ determinations to rule out false positives from high concentrations.
  • Metabolic Stability Testing : Use liver microsomes to assess if inactive derivatives are rapidly metabolized .
  • Comparative Studies : Replicate assays under identical conditions (e.g., pH, temperature) to isolate structural effects .

Q. What advanced spectroscopic or crystallographic methods confirm stereochemistry and molecular interactions?

  • X-Ray Crystallography : Resolve Z/E isomerism in the tetrahydrothieno[3,4-d]thiazole core. For example, analogs with similar bicyclic systems were analyzed to confirm bond angles and dihedral angles .
  • NOESY NMR : Detect spatial proximity of protons (e.g., between the methoxy group and fluorophenyl ring) to validate spatial arrangement .

Q. What strategies improve low-yield reactions during synthesis?

  • Optimization Tactics :

  • Catalysis : Introduce Pd or Cu catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl group introduction) .
  • Solvent Screening : Replace DMF with DMA or NMP to enhance solubility of intermediates .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. How can computational modeling predict target interactions for this compound?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model binding to enzymes like dihydrofolate reductase (DHFR) or β-lactamases. Validate with MD simulations to assess stability .
  • QSAR Models : Train models on datasets of thiazole derivatives to predict activity against specific pathogens .

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